molecular formula C6H5ClN4 B7951670 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B7951670
M. Wt: 168.58 g/mol
InChI Key: DVWJFIKPUBURHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its structural resemblance to purine analogs, which are crucial in various biological processes. The presence of a chlorine atom at the 6th position and a methyl group at the 1st position of the pyrazolo[3,4-d]pyrimidine ring imparts unique chemical properties and potential biological activities to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. One common method starts with commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor undergoes a series of reactions, including chlorination and cyclization, to form the desired compound. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and bases like triethylamine (TEA) under controlled temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent addition rates .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with methylamine yields 6-(methylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .

Mechanism of Action

The mechanism of action of 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to mimic purine structures allows it to interfere with nucleic acid metabolism and enzyme functions .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective nucleophilic substitution and its potential as a pharmacologically active compound make it a valuable molecule in research and industry .

Properties

IUPAC Name

6-chloro-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-11-5-4(3-9-11)2-8-6(7)10-5/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWJFIKPUBURHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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